

Preclinical Antitumor Profile of Thiarabine

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Compound Focus: Thiarabine

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Thiarabine has shown compelling antitumor activity across various human leukemia and lymphoma xenograft models. The table below summarizes its efficacy profile.

Cancer Model Type	Specific Models Tested	Observed Activity	Comparative Efficacy (Thiarabine vs. Others)
Leukemia	HL-60, CCRF-CEM, MOLT-4, K-562	Curative (HL-60); Tumor regressions (others) [1]	More efficacious than ara-C, clofarabine, fludarabine, cladribine, and gemcitabine in most models tested [1]
Lymphoma	AS283, RL	Curative (AS283); Tumor regressions (RL) [1]	
Myeloma	RPMI-8226	No appreciable activity [1]	

Thiarabine in Combination Therapies

Combining **Thiarabine** with other clinical agents can lead to enhanced, additive, or less-than-additive effects, depending on the specific combination and cancer model.

Combination Agent	Cancer Model	Observed Effect
Irinotecan [2]	DLD-1 colon cancer	Greater than additive
Irinotecan [2]	NCI-H460 lung cancer	Additive
Irinotecan [2]	HT29 colon cancer	Less than additive
Paclitaxel [2]	PC-3 prostate cancer	Greater than additive
Paclitaxel [2]	NCI-H460 lung cancer	Less than additive
Cisplatin [2]	PC-3 prostate cancer	Greater than additive
Cisplatin [2]	NCI-H460 lung cancer	Additive
Cisplatin [2]	NCI-H23 lung cancer	Less than additive
Cyclophosphamide [2]	RL lymphoma	Greater than additive
Methotrexate [2]	CCRF-CEM leukemia	Additive

Clinical Trial Insights and Dosing

A Phase I study provides the most direct clinical insights into **Thiarabine** administration in humans. The following workflow outlines the key stages of this early clinical investigation.

Key Clinical Protocol Details:

- **Objective:** The primary goal of this Phase I study (NCT01139151) was to determine the highest tolerable dose of **Thiarabine** in patients with advanced blood cancers and to evaluate its safety. The study was completed but no results have been posted [3].
- **Dosing Schedules:** Two different administration schedules were tested in alternating patient groups: a 3-day schedule (starting dose 70 mg/m²) and a 5-day schedule (starting dose 40 mg/m²) [3].
- **Endpoint Monitoring:** The study carefully monitored for **dose-limiting toxicities (DLTs)**, which are severe or intolerable side effects. The dose was escalated for subsequent patient groups only if the previous group did not experience DLTs. Key assessments included regular ECGs, blood tests, and bone marrow aspirations to check disease status [3].

Sourcing the Compound and Synthesis

- **Commercial Sourcing for Research: Thiarabine** (Catalog No. T17071) is available for research purposes from chemical suppliers like TargetMol. It is typically sold in milligram quantities (e.g., 25 mg for \$1,220) and requires 6-8 weeks for delivery. It is critical to note that these products are **for research use only** and not for human consumption [4].
- **Recent Advances in Synthesis:** A novel, flexible, and **scalable synthesis method** for 4'-thionucleosides (the class to which **Thiarabine** belongs) was published in late 2024. This open-access protocol demonstrates a multi-gram preparation of key intermediates and could be highly valuable for overcoming previous supply limitations for preclinical studies [5] [6].

Frequently Asked Questions (FAQs)

Q1: In which preclinical models has Thiarabine shown the strongest activity? **Thiarabine** has demonstrated its most potent activity in **hematologic malignancies**. It was curative in HL-60 leukemia and AS283 lymphoma models and produced significant tumor regressions in several other leukemia and lymphoma models. However, it showed no appreciable activity in an RPMI-8226 myeloma model, indicating that its efficacy is cancer-type dependent [1].

Q2: What is the most promising direction for combination therapy with Thiarabine? Based on preclinical evidence, combining **Thiarabine** with **irinotecan, paclitaxel, cisplatin, or cyclophosphamide** shows the most promise. These combinations resulted in "greater than additive" antitumor activity in specific solid tumor and lymphoma models, suggesting a strong synergistic effect that should be considered for clinical development [2].

Q3: Where can I find the clinical dosing information for Thiarabine? The most concrete dosing information comes from a completed **Phase I clinical trial** (NCT01139151). This study tested two different intravenous schedules in patients with advanced hematologic malignancies: a 3-day regimen (starting at 70 mg/m²) and a 5-day regimen (starting at 40 mg/m²) [3].

Q4: How can I obtain Thiarabine for my laboratory research? **Thiarabine** is commercially available for research from chemical suppliers. However, it is sold strictly "**for research purposes only**" and is not for human consumption. Be aware that procurement can be costly and may have a lead time of several weeks [4]. Alternatively, the recent 2024 publication on scalable synthesis provides a potential route for in-house production [6].

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